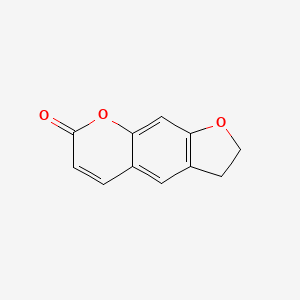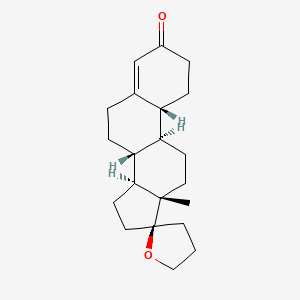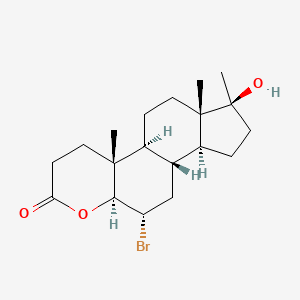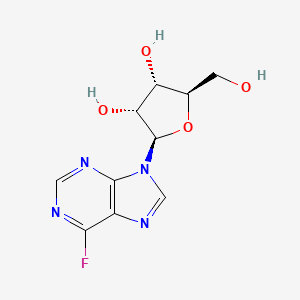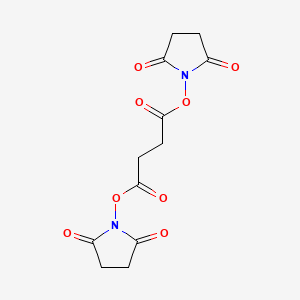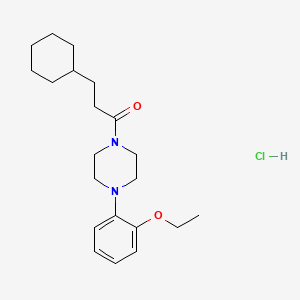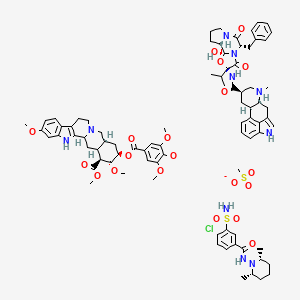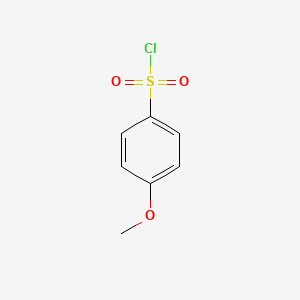
4-Methoxybenzenesulfonyl chloride
Overview
Description
4-Methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a white to pale cream crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a sulfonylating agent, which makes it valuable in the synthesis of other chemical compounds.
Mechanism of Action
Target of Action
4-Methoxybenzenesulfonyl chloride is primarily used as a pharmaceutical intermediate . It acts as a protecting group agent for various nitrogen functions . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , which can cause it to hydrolyze and lose its effectiveness as a sulfonyl chloride. Therefore, it is typically stored in a cool, dry environment .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the activity and function of the proteins, making it a useful tool in biochemical research and drug development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonylation of specific proteins can lead to changes in their activity, affecting downstream signaling pathways and cellular responses. This compound has been shown to impact insulin release from pancreatic cells, highlighting its potential in diabetes research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the sulfonylation of proteins can result in changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, which can affect its reactivity and long-term stability. Studies have shown that prolonged exposure to moisture can lead to hydrolysis and degradation of the compound, impacting its effectiveness in biochemical assays. Therefore, proper storage and handling are essential to maintain its stability and ensure reliable experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential. At high doses, it can cause adverse effects, including toxicity and damage to tissues. Animal studies have shown that there is a threshold beyond which the compound’s toxic effects become pronounced, emphasizing the importance of dose optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of sulfonylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its activity and function, making it important to study its transport mechanisms to understand its biochemical effects fully .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sulfonylation of proteins can lead to their localization in the nucleus, where they can influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzenesulfonyl chloride can be synthesized through the reaction of 4-methoxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 4-methoxybenzenesulfonic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added slowly. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities. The final product is typically purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound in the presence of a base such as triethylamine to form sulfonamides.
Alcohols: React with this compound under basic conditions to form sulfonate esters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
4-Methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
4-Fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of a methoxy group, which can influence its reactivity and selectivity in chemical reactions.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
The presence of the methoxy group in this compound enhances its reactivity and makes it a unique sulfonylating agent compared to its analogs.
Properties
IUPAC Name |
4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVECUKADWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243364 | |
| Record name | 4-Methoxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-68-0 | |
| Record name | 4-Methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1212874.png)

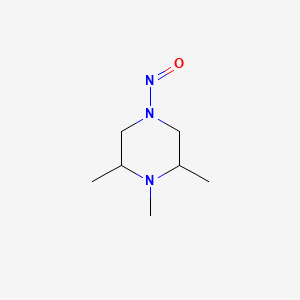
![(2S,3S,4S,5R)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1212880.png)

